3,5-Dibromo-l-phenylalanine

Overview

Description

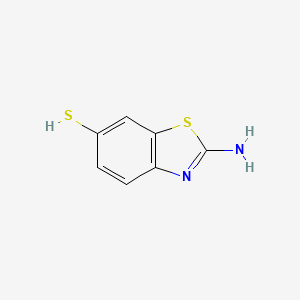

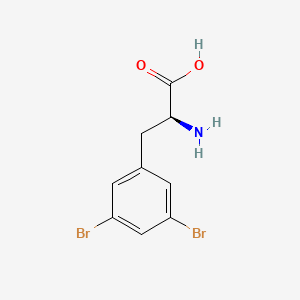

3,5-Dibromo-l-phenylalanine (DBPA) is an amino acid derivative that has gained attention in recent years due to its potential applications in scientific research. DBPA is a halogenated analog of phenylalanine, an essential amino acid that is commonly found in proteins. The presence of halogens in DBPA makes it a unique and valuable compound for use in chemical and biological studies.

Scientific Research Applications

Biosynthesis and Metabolic Engineering

- Biosynthesis of L-Phenylalanine: L-Phenylalanine (L-Phe), a precursor to 3,5-Dibromo-l-phenylalanine, is an essential amino acid used in food and medicinal applications. Research on enhancing L-Phe production in Escherichia coli has shown that increasing certain enzyme concentrations in the shikimate pathway can significantly improve L-Phe yield (Ding et al., 2016).

Neuroprotection and Medicinal Applications

- Neuroprotective Properties: 3,5-Dibromo-l-phenylalanine derivatives have shown potential as neuroprotective agents. For example, studies have found that DBrT, a derivative, can reduce brain infarct volume and neurological deficits in rat models of brain ischemia without altering heart rate or blood pressure, indicating its potential in treating neurodegenerative conditions (Kagiyama et al., 2004).

Molecular Structure and Enzymatic Functions

- Structure and Function of Phenylalanine Ammonia Lyase (PAL): PAL is a key enzyme in phenylpropanoid metabolism and has significant clinical, industrial, and biotechnological applications. PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid and has been extensively applied in heterologous hosts for phenylpropanoid production. The enzyme's mechanism and potential applications have been extensively reviewed (MacDonald & D'Cunha, 2007; Kong, 2015).

Phenylalanine Detection and Analysis

- Electrochemical Sensors for Phenylalanine: Phenylalanine detection is crucial for diagnosing phenylketonuria. Electrochemical sensors and biosensors have been developed for sensitive and selective detection of phenylalanine, with various materials being explored to enhance sensitivity and selectivity (Dinu & Apetrei, 2020).

Synthesis and Chemical Transformations

- Synthesis of Phenylalanine Derivatives: Efficient methodologies have been developed for the synthesis of L-3,4,5-trioxygenated phenylalanine derivatives from L-tyrosine, demonstrating the synthetic potential of dibromo phenylalanine in pharmaceutical applications (Shengfeng Zhou et al., 2020).

Genetic Engineering for Enhanced Production

- Metabolic Engineering in E. coli: Genetic engineering of Escherichia coli strains has been explored to enhance L-phenylalanine production, focusing on increasing precursor supply and modulating transcription factors to boost biosynthesis, showcasing the potential of engineered microorganisms in amino acid production (Yongfei Liu et al., 2018).

properties

IUPAC Name |

(2S)-2-amino-3-(3,5-dibromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHBRWDIELMBHR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1Br)Br)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-](/img/structure/B3276014.png)

![2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-](/img/structure/B3276066.png)

![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride](/img/structure/B3276098.png)